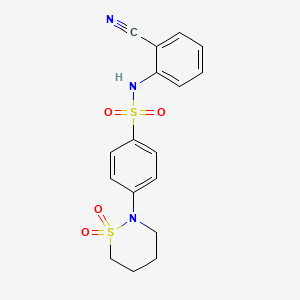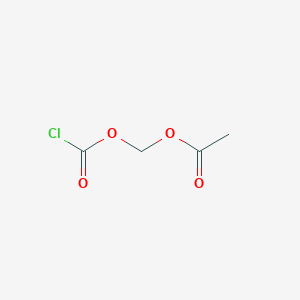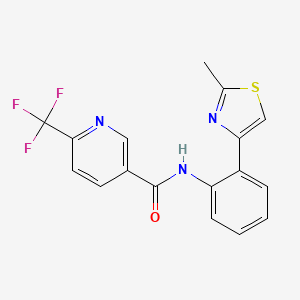
N-(2-(2-methylthiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-methylthiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
The compound contains a total of 36 bonds, including 23 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amide (aromatic), 1 Thiazole, and 1 Pyridine .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives, including the compound , have been found to exhibit potent antioxidant activity . This property makes them useful in the treatment of diseases caused by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer .
Anti-Inflammatory Activity
Thiazole compounds have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new drugs for the treatment of inflammatory diseases .
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial activity . They can be used in the development of new antimicrobial agents, which is particularly important given the increasing prevalence of antibiotic-resistant bacteria .
Antifungal Activity
In addition to their antimicrobial activity, thiazole compounds have also demonstrated antifungal properties . This makes them potential candidates for the development of new antifungal drugs .
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral activity . This suggests that they could be used in the development of new antiviral drugs, particularly in the context of the ongoing search for effective treatments for viral diseases .
Antitumor and Cytotoxic Activity
Thiazole compounds have shown potent antitumor and cytotoxic activities . They have been found to inhibit the growth of various human cancer cell lines, making them promising candidates for the development of new anticancer drugs .
Neuroprotective Activity
Thiazole derivatives have been reported to possess neuroprotective properties . This suggests that they could be used in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s .
Potential Treatment for Various Diseases
The compound is being investigated for clinical use in the treatment of various diseases, including atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy . The results of clinical trials and high-quality research indicate the potential of this compound in the treatment of these diseases .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have varying pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives are known to have diverse molecular and cellular effects, depending on their specific biological activities .
Action Environment
Environmental factors can potentially influence the action of thiazole derivatives .
Propiedades
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c1-10-22-14(9-25-10)12-4-2-3-5-13(12)23-16(24)11-6-7-15(21-8-11)17(18,19)20/h2-9H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEUENMULOCVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methylthiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2700245.png)
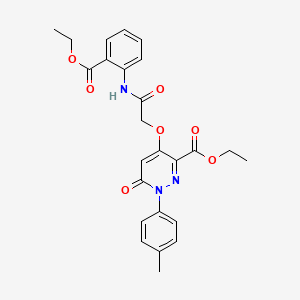
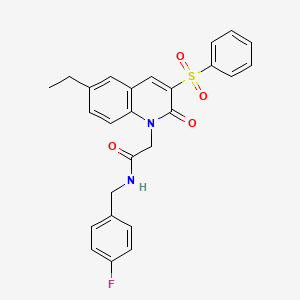
![4-(3-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2700252.png)
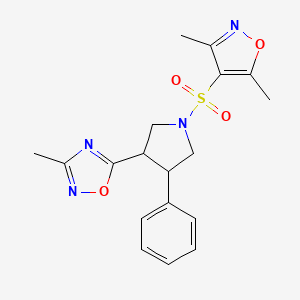
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2700255.png)
![(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2700256.png)
![2-{[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2700258.png)
![2-Phenacylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2700259.png)
